1-(4-Iodophenyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 124276-89-7 . It has a molecular weight of 288.08 and its IUPAC name is 1-(4-iodophenyl)cyclopropanecarboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is 1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “1-(4-Iodophenyl)cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 288.08 .Scientific Research Applications
Application
ACC is a precursor to the plant hormone ethylene . Ethylene controls many processes affecting plant growth and is involved in important traits regulation like fruit ripening, seed germination, abscission, senescence, flooding responses, etc .
Method of Application
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
Results or Outcomes
The study of ACC levels and its interaction with other phytohormonal groups in plants can provide insights into the indirect study of ethylene .
Safety And Hazards
properties
IUPAC Name |
1-(4-iodophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSQTTPAFBLSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617172 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
124276-89-7 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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